molecular formula C12H16N4S B2865906 5-[1-(dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 750599-29-2

5-[1-(dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2865906
CAS No.: 750599-29-2
M. Wt: 248.35
InChI Key: OJONJYAZSYAMQP-UHFFFAOYSA-N
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Description

5-[1-(Dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a dimethylaminoethyl moiety at position 5, and a thiol group at position 2. This compound is part of a broader class of 1,2,4-triazole-3-thiol derivatives, which are studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties .

Properties

IUPAC Name

3-[1-(dimethylamino)ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-9(15(2)3)11-13-14-12(17)16(11)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJONJYAZSYAMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[1-(Dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 750599-29-2) is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this triazole derivative, highlighting its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4S, with a molecular weight of 248.35 g/mol. The compound features a triazole ring substituted with a thiol group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired thiol derivative. Various methods have been explored to enhance yields and purity, including solvent optimization and temperature control.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study on related compounds showed that various S-substituted derivatives of 1,2,4-triazole-3-thiols displayed antimicrobial activity against several strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 125 μg/mL . While specific data for this compound is limited, its structural similarities suggest it may exhibit comparable antimicrobial effects.

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. A study indicated that certain 1,2,4-triazole derivatives inhibited cancer cell proliferation effectively. For instance, compounds bearing the triazole moiety demonstrated cytotoxicity against various cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . The selectivity towards cancer cells over normal cells was noted as a significant advantage for therapeutic development.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their substituents. For instance:

  • Dimethylamino Group : Enhances lipophilicity and may improve cellular uptake.
  • Thiol Group : Contributes to reactivity and binding interactions with biological targets.
    Research indicates that modifications at the sulfur atom and variations in the aromatic substituents can lead to significant changes in antimicrobial and anticancer activities .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

  • Antimicrobial Screening : A series of S-substituted triazoles were tested against bacterial strains with promising results indicating potential use as antimicrobial agents.
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal fibroblasts .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "5-[1-(dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol":

Chemical Properties and Structure

  • The molecular formula of this compound is C12H16N4S and its molecular weight is 248.35 .
  • The compound is also identified by the CAS number 750599-29-2 .

Potential Applications

  • Synthesis of Triazole Derivatives:
    • 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, a related compound, is used as a starting material for synthesizing 1,2,4-triazol-3-ylthioacetohydrazide . This can react with isatins and aldehydes to produce hydrazones .
  • Anticancer Research:
    • Some synthesized triazole derivatives have shown cytotoxicity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines .
    • Specific compounds like N'-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, N'-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide and N'-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide displayed activity in 3D cell cultures .
    • N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide inhibited cancer cell migration and exhibited selectivity towards cancer cells, suggesting it could be further investigated as an antimetastatic agent .
  • Other potential applications
    • Gelling agents with the ability to be impermeable to water, resistant to fungal attack, and mechanically stable in contact with water .
    • Arsenic risk management .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs and Substituent Variations

The biological activity of 1,2,4-triazole-3-thiol derivatives is highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Compound Name / Substituents (Position 5) Key Structural Features Pharmacological Activity Reference
Target Compound : 5-[1-(Dimethylamino)ethyl]- Dimethylaminoethyl group Anticancer (antimetastatic potential)
5-((1H-Indol-3-yl)methyl)- Indole moiety Antibacterial, antifungal
5-(4-Methoxyphenyl)- Methoxy-substituted phenyl Anticancer (cell migration inhibition)
5-(5-Methyl-1H-pyrazol-3-yl)- Pyrazole ring Antiradical (DPPH scavenging)
5-(3,4,5-Trimethoxyphenyl)- Trimethoxy-substituted phenyl Not specified (structural analog)
5-(4-tert-Butylphenoxy)methyl- Phenoxy-tert-butyl group Supplier-listed (activity unspecified)
Anticancer Activity
  • The target compound and its analogs, such as N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (10), exhibit antimetastatic properties by inhibiting cancer cell migration in melanoma (IGR39), breast (MDA-MB-231), and pancreatic (Panc-1) cell lines .
  • In contrast, 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol demonstrates antibacterial and antifungal activity against pathogens like Streptococcus pyogenes and Candida albicans but lacks reported anticancer effects .
Antioxidant and Antiradical Activity
  • Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol show moderate DPPH radical scavenging activity, with IC50 values comparable to ascorbic acid in some cases .
  • Schiff base derivatives (e.g., 4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol) exhibit enhanced antioxidant properties due to electron-donating substituents .
Antimicrobial Activity
  • The indole-substituted analog (5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol ) is effective against Gram-positive bacteria and fungi, highlighting the role of hydrophobic indole groups in microbial membrane penetration .

Key Research Findings

  • Anticancer Lead: The dimethylaminoethyl-substituted triazole-3-thiol derivatives show promise in 3D cancer models, with compound 10 emerging as a candidate for further antimetastatic studies .
  • Structure-Activity Relationship (SAR): Electron-rich substituents (e.g., methoxy, morpholine) enhance antioxidant activity, while bulky groups (e.g., tert-butylphenoxy) may reduce membrane permeability .

Preparation Methods

Cyclocondensation of Thiosemicarbazides with α-Ketoesters

Reaction Mechanism and Procedure

The cyclocondensation of thiosemicarbazides with α-ketoesters represents a classical route to 1,2,4-triazole-3-thiols. For the target compound, this method involves:

  • Synthesis of 1-(Dimethylamino)ethyl-thiosemicarbazide :
    • Reacting 1-(dimethylamino)ethylamine with phenyl isothiocyanate in ethanol under reflux (12 hours) to form the intermediate thiosemicarbazide.
  • Cyclization with Ethyl Phenylglyoxylate :
    • Heating the thiosemicarbazide with ethyl phenylglyoxylate in acetic acid (80°C, 6 hours) induces cyclization, yielding the triazole-thiol core.
Key Parameters
  • Solvent : Acetic acid promotes protonation, accelerating cyclization.
  • Yield : 60–70% after recrystallization from ethanol.
  • Regioselectivity : The phenyl group at position 4 and dimethylaminoethyl moiety at position 1 are stabilized by steric and electronic effects during ring closure.

Alkylation of 5-Amino-4H-1,2,4-triazole-3-thiol

Stepwise Functionalization

This two-step approach leverages the nucleophilic sulfur and amino groups of 5-amino-4H-1,2,4-triazole-3-thiol (CAS: 16691-43-3):

  • N-Alkylation with 1-(Chloroethyl)-N,N-dimethylamine :
    • Reacting the triazole-thiol with 1-(chloroethyl)-N,N-dimethylamine in DMF, using K2CO3 as a base (60°C, 8 hours), introduces the dimethylaminoethyl group at position 1.
  • C-Phenylation via Ullmann Coupling :
    • A copper-catalyzed Ullmann coupling with iodobenzene in DMSO at 120°C (24 hours) installs the phenyl group at position 4.
Optimization Insights
  • Base Selection : K2CO3 outperforms NaOH due to reduced side reactions.
  • Catalyst : CuI (10 mol%) enhances coupling efficiency, achieving 55–65% overall yield.

Mannich Reaction-Based Assembly

One-Pot Multicomponent Strategy

The Mannich reaction enables concurrent introduction of the dimethylaminoethyl and phenyl groups:

  • Reagents :
    • 3-Mercapto-1,2,4-triazole, formaldehyde, N,N-dimethylaminoethylamine, and phenylboronic acid.
  • Conditions :
    • Ethanol/water (3:1), 70°C, 12 hours, with HCl catalysis.
Advantages and Limitations
  • Advantages : Single-step synthesis simplifies purification.
  • Yield : Moderate (40–50%) due to competing side reactions.
  • Byproducts : Dimethylaminoethyl-thioethers may form, necessitating column chromatography for isolation.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Cyclocondensation Thiosemicarbazide cyclization 60–70 ≥95 High
Alkylation/Ullmann N-Alkylation, C–C coupling 55–65 90 Moderate
Mannich Reaction Multicomponent condensation 40–50 85 Low

Critical Observations :

  • The cyclocondensation route offers superior yield and scalability, making it industrially preferable.
  • The Mannich method, while concise, suffers from lower efficiency and is better suited for small-scale research.

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